molecular formula C7F5KO2 B1419116 Potassium pentafluorobenzoate CAS No. 58521-27-0

Potassium pentafluorobenzoate

Cat. No. B1419116
CAS RN: 58521-27-0
M. Wt: 250.16 g/mol
InChI Key: UGUYWPVNVFXIAP-UHFFFAOYSA-M
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Description

Potassium pentafluorobenzoate is a chemical compound with the formula C₇F₅O₂·K. It has a molecular weight of 250.164 g/mol . It is often used in the laboratory setting .


Synthesis Analysis

The synthesis of Potassium pentafluorobenzoate and similar compounds often involves the use of copper-catalyzed decarboxylative cross-coupling . This method is useful for the preparation of polyfluoroaromatic compounds and polyfluorostilbene .


Molecular Structure Analysis

The molecular structure of Potassium pentafluorobenzoate can be represented as C₇F₅O₂·K . More detailed structural information may be obtained through techniques such as X-ray crystallography .


Chemical Reactions Analysis

Potassium pentafluorobenzoate can undergo various chemical reactions. For instance, it can participate in Pd-catalyzed decarboxylative cross-coupling reactions with aryl bromides, chlorides, and triflates .


Physical And Chemical Properties Analysis

Potassium pentafluorobenzoate has a molecular weight of 250.164 g/mol . More detailed physical and chemical properties may be obtained through laboratory analysis .

Scientific Research Applications

  • Charge Density and Topological Analysis : A study on crystalline pentafluorobenzoic acid, closely related to Potassium pentafluorobenzoate, involved high-resolution X-ray diffraction for charge density analysis. This research is crucial for understanding the electronic structure and bonding characteristics of such compounds, with implications for materials science and molecular design (Bach, Lentz, & Luger, 2001).

  • Synthesis and Reactivity Studies : Investigations into the reactivity of related polyfluoroarenes, such as pentafluoronitrobenzene, with potassium hydroxide have been conducted. These studies contribute to the development of novel organic compounds and have potential applications in synthetic chemistry (Birchall, Haszeldine, Nikokavouras, & Wilks, 1971).

  • Photovoltaic Applications : Research on fullerene derivatives treated with potassium methylnaphthalenide and C(6)F(5)CH(2)Br, which may involve pentafluorobenzoate structures, has shown potential in developing high-performance organic photovoltaic devices. This is significant for renewable energy technologies (Li, Matsuo, Niinomi, Sato, & Nakamura, 2010).

  • Analytical Chemistry : Pentafluorobenzoic anhydride, a compound similar to Potassium pentafluorobenzoate, has been used as a derivatizing agent for alcohols and hydroxy fatty acid methyl esters in gas chromatography. This highlights its role in enhancing the detection and analysis of complex organic compounds (Crabtree, Adler, & Handelman, 1989).

  • Catalytic Applications : The use of ytterbium pentafluorobenzoate, a compound related to Potassium pentafluorobenzoate, has been explored as a fluorous Lewis acid catalyst in the synthesis of quinolines. This is particularly relevant in green chemistry for developing environmentally friendly catalytic processes (Tang, Wang, Mao, Wang, Zhang, Wu, & Xie, 2011).

  • Cross-Coupling Reactions in Organic Synthesis : Potassium polyfluorobenzoates have been used in Pd-catalyzed decarboxylative cross-coupling reactions with aryl bromides, chlorides, and triflates. This is crucial in the field of organic synthesis for creating diverse biaryl structures (Shang, Xu, Jiang, Wang, & Liu, 2010).

  • Sensory Properties in Polymer Science : Research on highly fluorinated poly(arylene ether-1,3,4-oxadiazole)s incorporating pentafluorophenyl groups, akin to Potassium pentafluorobenzoate, has demonstrated sensory properties to fluoride anion. This is significant for developing new materials with specific sensing capabilities (Ding & Day, 2006).

properties

IUPAC Name

potassium;2,3,4,5,6-pentafluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7HF5O2.K/c8-2-1(7(13)14)3(9)5(11)6(12)4(2)10;/h(H,13,14);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGUYWPVNVFXIAP-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=C(C(=C1F)F)F)F)F)C(=O)[O-].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7F5KO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Potassium pentafluorobenzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 5
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Reactant of Route 6
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